molecular formula C13H18N2O2 B12121442 N-(2-methoxyphenyl)piperidine-4-carboxamide

N-(2-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B12121442
M. Wt: 234.29 g/mol
InChI Key: GYJMXCUAHCRMAS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides It is characterized by the presence of a piperidine ring substituted with a carboxamide group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)piperidine-4-carboxamide typically involves the reaction of 2-methoxyaniline with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxyphenyl)piperidine-4-carboxamide.

    Reduction: Formation of N-(2-methoxyphenyl)piperidine-4-amine.

    Substitution: Formation of N-(2-halophenyl)piperidine-4-carboxamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neural signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)piperidine-4-carboxamide
  • N-(2-chlorophenyl)piperidine-4-carboxamide
  • N-(2-methylphenyl)piperidine-4-carboxamide

Uniqueness

N-(2-methoxyphenyl)piperidine-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(2-methoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-17-12-5-3-2-4-11(12)15-13(16)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3,(H,15,16)

InChI Key

GYJMXCUAHCRMAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCNCC2

Origin of Product

United States

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